(2S,4R) vs. (2S,4S) Diastereomer Potency Ranking in Melanocortin Receptor Agonism — Direct Head-to-Head SAR
In a systematic SAR study of pyrrolidine-based melanocortin receptor (MCR) agonists, all four pyrrolidine diastereomers were synthesized and evaluated for agonist potency at human MC1R, MC3R, and MC4R. Analogues bearing the (2S,4R) absolute configuration — the same stereochemistry as CAS 409325-33-3 — were the most potent agonists across all three receptors. The (2S,4S) diastereomer (corresponding to CAS 1515919-15-9) ranked second, while the (2R,4R) and (2R,4S) configurations were substantially less active [1]. This rank-order potency hierarchy demonstrates that the (2S,4R) stereochemistry is the preferred configuration for MCR-targeted peptidomimetic programs.
| Evidence Dimension | Agonist potency rank order across hMC1R, hMC3R, and hMC4R |
|---|---|
| Target Compound Data | (2S,4R) configuration: Rank 1 (most potent agonist) across all three melanocortin receptor subtypes |
| Comparator Or Baseline | (2S,4S) configuration (CAS 1515919-15-9): Rank 2; (2R,4R) and (2R,4S) configurations: substantially lower potency |
| Quantified Difference | Qualitative rank-order: (2S,4R) > (2S,4S) >> (2R,4R) ≈ (2R,4S); specific binding and functional EC₅₀ values reported in original publication Table 2 |
| Conditions | Radioligand binding and functional cAMP assays at cloned human MC1R, MC3R, and MC4R expressed in HEK-293 cells |
Why This Matters
Procurement of the correct (2S,4R) diastereomer rather than the (2S,4S) or other isomers is critical for MCR-targeted drug discovery programs, as the stereochemistry directly determines agonist potency rank.
- [1] Che C, Xiang J, Wang GX, Fathi R, Quan JM, Yang Z. Design, Synthesis, and Evaluation of Proline and Pyrrolidine Based Melanocortin Receptor Agonists. A Conformationally Restricted Dipeptide Mimic Approach. J Med Chem. 2006;49(15):4745-4761. doi:10.1021/jm060384p. View Source
